molecular formula C24H26N6O5S B1513256 momelotinib Mesylate CAS No. 1056636-07-7

momelotinib Mesylate

Cat. No.: B1513256
CAS No.: 1056636-07-7
M. Wt: 510.6 g/mol
InChI Key: LYIDPXWFFVJQLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CYT387 Mesylate is synthesized through a series of chemical reactions involving the formation of an aminopyrimidine derivative. The compound is typically prepared by dissolving it in NMP (1-methyl-2-pyrrolidinone) and then diluting it with Captisol to achieve the desired concentration . The final product is obtained through crystallization and purification processes to ensure high purity and stability .

Industrial Production Methods

Industrial production of CYT387 Mesylate involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

CYT387 Mesylate primarily undergoes substitution reactions due to its aminopyrimidine structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of CYT387 Mesylate include NMP, Captisol, and various solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from the reactions involving CYT387 Mesylate are primarily its derivatives, which retain the core aminopyrimidine structure. These derivatives are often tested for their efficacy and potency in inhibiting JAK1 and JAK2 .

Properties

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2.CH4O3S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIDPXWFFVJQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056636-07-7
Record name Benzamide, N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methanesulfonate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056636-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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